3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid
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Overview
Description
3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid is a compound with the molecular formula C14H15NO5S and a molecular weight of 309.34 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure that includes a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms .
Preparation Methods
The synthesis of 3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-methyl-1,3-thiazole-4-methanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can participate in various biochemical reactions, including enzyme inhibition and receptor binding . These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar compounds to 3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid include:
3,5-Dimethoxy-4-hydroxybenzoic acid: This compound has similar structural features but lacks the thiazole ring, making it less versatile in certain reactions.
2-Methyl-1,3-thiazole-4-carboxylic acid: This compound contains the thiazole ring but differs in the substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its combination of the thiazole ring and the methoxy-substituted benzoic acid, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C14H15NO5S |
---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
3,5-dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C14H15NO5S/c1-8-15-10(7-21-8)6-20-13-11(18-2)4-9(14(16)17)5-12(13)19-3/h4-5,7H,6H2,1-3H3,(H,16,17) |
InChI Key |
HFVCZYPGHILRIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2OC)C(=O)O)OC |
Origin of Product |
United States |
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